molecular formula C18H15F3N2O5S B2471791 methyl 3-{[1,1-dioxido-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate CAS No. 1031996-28-7

methyl 3-{[1,1-dioxido-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate

Cat. No.: B2471791
CAS No.: 1031996-28-7
M. Wt: 428.38
InChI Key: WZTLBGXFSJDSFU-UHFFFAOYSA-N
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Description

“Methyl 3-{[1,1-dioxido-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Further analysis of the molecular structure would require more specific data or computational chemistry tools.

Scientific Research Applications

Liquid-Crystalline Phase Design

The rational design and synthesis of monodendrons based on the AB3 building block, including methyl 3,4,5-trishydroxybenzoate, have been described in a study focused on liquid-crystalline phases. These compounds exhibit crystal and cubic liquid-crystalline phases, important in the development of novel materials with specific properties (Balagurusamy et al., 1997).

Photodynamic Therapy Applications

A study highlights the development of new zinc phthalocyanine compounds with benzenesulfonamide derivative groups, demonstrating significant potential for photodynamic therapy, particularly in cancer treatment. These compounds, including derivatives of methyl 3,4,5-trishydroxybenzoate, exhibit high singlet oxygen quantum yield, crucial for effective photodynamic therapy (Pişkin et al., 2020).

Antitumor and Antimicrobial Activity

Research on the mangrove endophytic fungus Nigrospora sp. led to the isolation of new compounds, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate. These compounds have shown moderate antitumor and antimicrobial activities, suggesting potential applications in medicinal chemistry (Xia et al., 2011).

Calcium Antagonistic Activity

A series of benzothiazoline derivatives, structurally related to the specified compound, were studied for their calcium antagonistic activity. These compounds are significant in the development of new therapeutic agents for conditions like hypertension (Yamamoto et al., 1988).

Properties

IUPAC Name

methyl 3-[[1,1-dioxo-6-(trifluoromethyl)-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O5S/c1-27-15-5-3-11(17(24)28-2)7-12(15)9-23-10-22-29(25,26)16-6-4-13(8-14(16)23)18(19,20)21/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTLBGXFSJDSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=NS(=O)(=O)C3=C2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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